5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole
Description
5-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole is a boronate-containing heterocyclic compound featuring a pyrazole core linked to a phenyl ring substituted with a pinacol boronate ester. This structure is critical for its role in Suzuki-Miyaura cross-coupling reactions, a widely used method in organic synthesis for forming carbon-carbon bonds . The pinacol boronate group enhances stability and reactivity under catalytic conditions, while the unsubstituted pyrazole ring provides a versatile scaffold for further functionalization. This compound is frequently employed in medicinal chemistry as a precursor for kinase inhibitors and other bioactive molecules, owing to its ability to act as a boronic acid equivalent in coupling reactions .
Properties
IUPAC Name |
5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BN2O2/c1-14(2)15(3,4)20-16(19-14)12-7-5-11(6-8-12)13-9-10-17-18-13/h5-10H,1-4H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VURLBOASIVOCCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50712348 | |
| Record name | 5-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50712348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196879-97-6 | |
| Record name | 5-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50712348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, focusing on its anticancer properties and other therapeutic potentials.
Chemical Structure and Properties
The compound features a pyrazole core linked to a phenyl group that is further substituted with a boron-containing moiety. This structure is significant for its reactivity and ability to form complexes with various biological targets. The molecular formula is with a molecular weight of 412.29 g/mol.
| Property | Value |
|---|---|
| Chemical Formula | C26H25BO4 |
| Molecular Weight | 412.29 g/mol |
| CAS Number | 1033752-94-1 |
| Purity | >98% |
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors through methods like Suzuki coupling or other boron chemistry techniques. This allows for the introduction of the boron-containing substituent which enhances the compound's biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. Specifically, compounds related to this compound have demonstrated significant cytotoxic effects against various cancer cell lines:
- Cytotoxicity Assays : The compound was evaluated using MTT assays against breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cell lines. The results indicated an IC50 value of approximately 2.13 µM for MCF-7 cells and around 4.34 µM for SiHa cells .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 2.13 ± 0.80 |
| SiHa | 4.34 ± 0.98 |
| PC-3 | 4.46 ± 0.53 |
The mechanism by which this compound exerts its anticancer effects is primarily through inhibition of tubulin polymerization. Pyrazole derivatives are known to bind at the colchicine site on tubulin, disrupting microtubule dynamics which is critical for cancer cell proliferation .
Case Studies
In a comparative study involving various pyrazole derivatives:
- Compound Variants : Different derivatives were synthesized and tested for their binding affinity to tubulin and cytotoxicity.
- Findings : The most potent analogs exhibited not only low IC50 values but also selectivity towards cancer cells over normal cells (HEK293T), indicating a favorable therapeutic index .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural, synthetic, and functional properties of 5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole with analogous compounds:
Structural and Reactivity Differences
- Substituent Effects : Methyl or bulky groups (e.g., isopropyl) on the pyrazole nitrogen reduce reactivity in cross-coupling by sterically shielding the boronate . Unsubstituted derivatives exhibit faster reaction kinetics .
- Boronate Position : Para-substituted phenylboronates (as in the parent compound) are more reactive in Suzuki couplings than meta-substituted analogs due to electronic and geometric advantages .
- Solubility : Polar substituents like diethoxyethyl enhance aqueous solubility, making derivatives suitable for biological assays , while lipophilic groups (e.g., isopropyl) improve membrane permeability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
